molecular formula C7H8ClNO3S B14627895 Methanesulfonic acid, [(4-chlorophenyl)amino]- CAS No. 56354-87-1

Methanesulfonic acid, [(4-chlorophenyl)amino]-

Cat. No.: B14627895
CAS No.: 56354-87-1
M. Wt: 221.66 g/mol
InChI Key: HSHOGSYEOYWZGD-UHFFFAOYSA-N
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Description

Methanesulfonic acid, [(4-chlorophenyl)amino]- is an organosulfur compound with significant applications in various fields. It is a derivative of methanesulfonic acid, where the hydrogen atom is replaced by a [(4-chlorophenyl)amino] group. This compound is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, [(4-chlorophenyl)amino]- typically involves the reaction of methanesulfonic acid with 4-chloroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of methanesulfonic acid, [(4-chlorophenyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, [(4-chlorophenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The [(4-chlorophenyl)amino] group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have significant applications in various industries, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Methanesulfonic acid, [(4-chlorophenyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and alkylation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methanesulfonic acid, [(4-chlorophenyl)amino]- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The [(4-chlorophenyl)amino] group can interact with molecular targets, influencing the reactivity and selectivity of the compound. The pathways involved include protonation and deprotonation reactions, which facilitate the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid, [(4-chlorophenyl)amino]- include:

    Methanesulfonic acid: The parent compound with a simpler structure.

    4-Chloroaniline: The precursor used in the synthesis of the compound.

    Sulfonic acid derivatives: Compounds with similar acidic properties and applications.

Uniqueness

Methanesulfonic acid, [(4-chlorophenyl)amino]- is unique due to the presence of the [(4-chlorophenyl)amino] group, which imparts specific reactivity and selectivity to the compound. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

56354-87-1

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(4-chloroanilino)methanesulfonic acid

InChI

InChI=1S/C7H8ClNO3S/c8-6-1-3-7(4-2-6)9-5-13(10,11)12/h1-4,9H,5H2,(H,10,11,12)

InChI Key

HSHOGSYEOYWZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)O)Cl

Origin of Product

United States

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